![molecular formula C22H21ClN2O3S B3552328 N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3552328.png)
N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
説明
N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in the treatment of various cancers. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma and other hematological malignancies.
作用機序
N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide exerts its anti-cancer effects by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. B-cell receptor signaling is critical for the survival and proliferation of B-cells, which are often overactive in cancer cells. By inhibiting BTK activity, this compound can block B-cell receptor signaling and induce cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal off-target effects on other kinases. This selectivity profile makes this compound a promising candidate for cancer therapy, as it can target cancer cells while sparing normal cells. This compound has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high purity and yield, good pharmacokinetic profile, and selective inhibition of BTK activity. However, this compound also has some limitations, including its potential for off-target effects and the need for further optimization to improve its efficacy and safety profile.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, including:
1. Further optimization of this compound to improve its efficacy and safety profile.
2. Investigation of the potential for combination therapy with other anti-cancer agents.
3. Evaluation of the therapeutic potential of this compound in other cancers beyond lymphoma and hematological malignancies.
4. Investigation of the mechanism of resistance to this compound and the development of strategies to overcome resistance.
5. Evaluation of the potential for this compound to be used as a diagnostic tool for cancer.
In conclusion, this compound is a promising small molecule inhibitor with therapeutic potential in the treatment of various cancers. Its selective inhibition of BTK activity and good pharmacokinetic properties make it a promising candidate for cancer therapy. Further research is needed to optimize its efficacy and safety profile and explore its potential for combination therapy and other applications.
科学的研究の応用
N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its therapeutic potential in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-7-9-17(10-8-16)15-25(29(2,27)28)19-13-11-18(12-14-19)22(26)24-21-6-4-3-5-20(21)23/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCSMOMXKZLQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。